Product packaging for 2-amino-N-pyridin-4-yl-isonicotinamide(Cat. No.:CAS No. 1250898-96-4)

2-amino-N-pyridin-4-yl-isonicotinamide

Cat. No.: B1651250
CAS No.: 1250898-96-4
M. Wt: 214.22
InChI Key: KMTBOBRUGXFZOP-UHFFFAOYSA-N
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Description

Significance of Pyridine-based Amides in Chemical and Pharmaceutical Sciences

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of bioactive compounds and functional materials. The incorporation of an amide linkage to the pyridine ring gives rise to pyridine-based amides, a class of compounds with remarkable significance in medicinal chemistry and materials science. researchgate.netsarchemlabs.comrsc.org The pyridine ring's ability to act as a hydrogen bond acceptor and its capacity to participate in π-stacking interactions contribute to its role in molecular recognition at biological targets. researchgate.net

The amide group, a key functional group in peptides and proteins, is also a critical component in many synthetic drugs. Its ability to form strong hydrogen bonds and its conformational rigidity make it an ideal linker or pharmacophore element. researchgate.net The combination of a pyridine ring and an amide group in pyridine-based amides has led to the development of numerous compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. rsc.orgacs.org The reactivity and stability of the pyridine core make it a valuable building block in the synthesis of complex medicinal compounds. sarchemlabs.com

Overview of Isonicotinamide (B137802) Derivatives in Academic Research

Isonicotinamide, the amide derivative of isonicotinic acid (pyridine-4-carboxylic acid), is a well-studied isomer of nicotinamide (B372718). wikipedia.org Its derivatives have been the subject of extensive academic research due to their interesting coordination chemistry and potential applications in supramolecular assembly and crystal engineering. mdpi.com The nitrogen atom of the pyridine ring and the amide group in isonicotinamide provide multiple sites for hydrogen bonding and coordination with metal ions, leading to the formation of diverse and intricate structures such as co-crystals and coordination polymers. mdpi.com

From a pharmaceutical perspective, isonicotinamide derivatives have been investigated for various biological activities. For instance, isonicotinoylhydrazones, formed by the condensation of isonicotinic acid hydrazide with aldehydes or ketones, are a well-known class of compounds with antitubercular activity. While direct research on a wide range of simple isonicotinamide derivatives is varied, the core structure is recognized for its ability to serve as a scaffold in the design of new therapeutic agents. The study of its polymorphic forms is also an active area of research, as different crystal structures can significantly impact the physicochemical properties of a compound. acs.orgresearchgate.net

Scope and Research Focus on 2-amino-N-pyridin-4-yl-isonicotinamide within Modern Chemical Biology

The specific compound, this compound, integrates three key structural features: a 2-aminopyridine (B139424) moiety, an isonicotinamide core, and an N-pyridin-4-yl substituent. This unique combination suggests several potential avenues for research within modern chemical biology. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active molecules. wikipedia.orgresearchgate.net The amino group at the 2-position can act as a hydrogen bond donor and a site for further chemical modification.

The linkage to a second pyridine ring via an amide bond creates a molecule with a defined three-dimensional shape and multiple points of potential interaction with biological macromolecules. Research into this compound could focus on its potential as an inhibitor of specific enzymes, such as kinases, where the pyridine and amide motifs are known to interact with the ATP-binding site. Furthermore, the presence of multiple nitrogen atoms makes it a potential ligand for metal ions, suggesting applications in bioinorganic chemistry or as a sensor for specific metal cations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O B1651250 2-amino-N-pyridin-4-yl-isonicotinamide CAS No. 1250898-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1250898-96-4

Molecular Formula

C11H10N4O

Molecular Weight

214.22

IUPAC Name

2-amino-N-pyridin-4-ylpyridine-4-carboxamide

InChI

InChI=1S/C11H10N4O/c12-10-7-8(1-6-14-10)11(16)15-9-2-4-13-5-3-9/h1-7H,(H2,12,14)(H,13,15,16)

InChI Key

KMTBOBRUGXFZOP-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1NC(=O)C2=CC(=NC=C2)N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=NC=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches for Isonicotinamide (B137802) and its Substituted Pyridyl Analogs

The construction of the isonicotinamide scaffold, which forms the backbone of the target molecule, can be achieved through several reliable synthetic strategies. These approaches are often adaptable for creating a diverse range of substituted analogs.

Amide bond formation through condensation reactions is a cornerstone of synthesizing isonicotinamide derivatives. A primary method involves the reaction of an activated form of a pyridine-4-carboxylic acid with an appropriate amine. For instance, nicotinoyl chloride can be reacted with 4-aminopyridine (B3432731) in the presence of a base like anhydrous pyridine (B92270) to facilitate the condensation and form the corresponding amide. derpharmachemica.com This direct acylation is a powerful tool for coupling pyridine-based fragments.

Another approach is the decarboxylative condensation of N-alkyl hydroxylamines and α-ketoacids, which presents a mild protocol for creating amide bonds without the need for harsh activating reagents that can complicate purification and lead to racemization. nih.gov While not directly applied to this specific scaffold in the literature reviewed, the principle of chemoselective amide-bond formation is broadly applicable.

The following table summarizes representative condensation reactions for amide formation.

Table 1: Examples of Condensation Reactions in Amide Synthesis
Reactant 1 Reactant 2 Reaction Type Key Conditions Product Type
Nicotinoyl chloride 4-Aminopyridine Acylation / Condensation Anhydrous pyridine, Chloroform, 10-15°C N-pyridin-4-yl-nicotinamide
N-hydroxy-(S)-1-phenylethylamine Phenylpyruvic acid Decarboxylative Condensation 40°C, Nitrogen atmosphere N-[(1S)-1 phenylethyl]-benzeneacetamide

Isonicotinic acid hydrazide (Isoniazid, INH) is a widely utilized and commercially available precursor for synthesizing a vast array of isonicotinamide derivatives. researchgate.net The terminal hydrazine (B178648) group is highly nucleophilic and readily undergoes condensation reactions, most commonly with aldehydes and ketones, to form stable isonicotinoylhydrazones. mdpi.comect-journal.kz

This reaction is typically carried out by heating equimolar amounts of INH and the desired aldehyde in a solvent such as ethanol (B145695). mdpi.comect-journal.kz The versatility of this method allows for the introduction of a wide range of substituents (R-groups) onto the scaffold, enabling the systematic modification of the molecule's properties. The synthesis of INH itself can be achieved with high yield (>95%) by refluxing isonicotinamide with hydrazine hydrate (B1144303) in an alcoholic solvent. google.com

The table below illustrates the derivatization of INH with various aromatic aldehydes.

Table 2: Synthesis of Isonicotinoylhydrazones from INH and Aromatic Aldehydes
Isonicotinic Acid Hydrazide (INH) Aldehyde Reactant Resulting Hydrazone Derivative Reference
INH p-fluorobenzaldehyde N-(4-fluorobenzylidene)isonicotinohydrazide researchgate.net
INH 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide mdpi.com
INH Salicylaldehyde (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide mdpi.com
INH 4-hydroxybenzaldehyde (E)-N'-(4-hydroxybenzylidene)isonicotinohydrazide mdpi.com

The synthesis of substituted pyridines can be approached by either constructing the heterocyclic ring from acyclic precursors or by functionalizing a pre-existing pyridine ring. Traditional methods for pyridine synthesis often involve the condensation of amines with carbonyl compounds. nih.gov More modern approaches include cycloaddition reactions and transition metal-catalyzed C-H activation/alkenylation sequences. nih.govrsc.org

For assembling complex molecules like 2-amino-N-pyridin-4-yl-isonicotinamide, the coupling of pre-functionalized pyridine building blocks is a more direct strategy. The synthesis of 2-aminopyridines, a key structural motif, can be efficiently achieved from pyridine N-oxides. nih.gov Reacting pyridine N-oxides with activated isocyanides, followed by a mild hydrolysis step, provides a practical route to various substituted 2-aminopyridines, even those with strongly electron-withdrawing groups. nih.govnih.gov This method avoids the often harsh conditions required for traditional SNAr chemistry. nih.gov

Another key reaction is the direct coupling of a pyridine carboxylic acid derivative with an aminopyridine, as mentioned previously. derpharmachemica.com The synthesis of isonicotinamide itself can be accomplished from 4-cyanopyridine (B195900) through partial hydrolysis, often using a catalyst like magnesium oxide in an aqueous medium to achieve high conversion efficiency while minimizing the formation of isonicotinic acid salts. google.com

Development of Novel Synthetic Pathways for the this compound Scaffold

A proposed multi-step synthesis is outlined below:

Preparation of the Activated Acid: Start with 2-aminoisonicotinic acid. This precursor can be synthesized or sourced commercially. The carboxylic acid would be "activated" to facilitate amide bond formation. A standard method is the conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation (Condensation): The resulting 2-aminoisonicotinoyl chloride would then be reacted with 4-aminopyridine. This condensation reaction would be carried out in an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct, thereby forming the desired amide linkage.

Protection/Deprotection Strategy: A potential challenge is the reactivity of the 2-amino group on the isonicotinic acid ring. This group could potentially interfere with the acylation step or react with the acyl chloride. Therefore, a protecting group strategy may be necessary. The 2-amino group could be protected (e.g., as a Boc-carbamate), followed by the activation and condensation steps. The final step would then be the removal of the protecting group under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product, this compound.

This proposed pathway leverages fundamental and reliable organic reactions to construct the target molecule from logical, pre-functionalized pyridine building blocks.

Green Chemistry Principles in Synthetic Design and Optimization

Modern synthetic chemistry places increasing emphasis on "green" principles to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of isonicotinamide and its derivatives has been a subject of such optimization. researchgate.net

Key green chemistry strategies include:

Use of Greener Solvents: Traditional syntheses often rely on volatile, toxic organic solvents like dimethylformamide or benzene. Research has demonstrated that deep eutectic solvents (DES), which are biodegradable and have low volatility, can be excellent alternative media for reactions like the quaternization of isonicotinamide. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis can dramatically reduce reaction times and improve yields. For example, the quaternization of isonicotinamide can be completed in 20 minutes with microwave heating, compared to 4-6 hours with conventional heating, often with nearly quantitative yields. researchgate.net

Biocatalysis: Enzymes offer a powerful tool for sustainable amide formation under mild conditions. The lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) and various amines. nih.govrsc.org

Continuous-Flow Microreactors: Combining biocatalysis with continuous-flow microreactor technology offers a significant process intensification. This approach has been used for the synthesis of nicotinamide derivatives, reducing reaction times from 24 hours in a batch process to just 35 minutes, with significantly improved yields. nih.gov

The following table compares conventional and green synthetic approaches for related reactions.

Table 3: Comparison of Conventional vs. Green Synthetic Methods
Reaction Conventional Method Green Alternative Advantages of Green Method
Quaternization of Isonicotinamide 4-6 hours heating in toxic organic solvents (e.g., DMF, benzene) 20 minutes microwave heating in deep eutectic solvents Drastically reduced reaction time, use of safer solvents, higher yields
Synthesis of Nicotinamide Derivatives Chemical catalysis, batch processing (e.g., 24 hours) Biocatalysis (Novozym® 435) in a continuous-flow microreactor (35 minutes) Shorter reaction time, increased yield, use of reusable biocatalyst, environmentally friendly solvent

Advanced Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction Studies of Isonicotinamide (B137802) Derivatives and Related Pyridyl Compounds

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides unambiguous determination of a molecule's chemical structure and its packing in the solid state unimi.it. For isonicotinamide derivatives and related pyridyl compounds, SCXRD studies reveal how molecules are organized into stable three-dimensional networks, offering insights into their physical properties.

The analysis of single crystals of isonicotinamide derivatives and analogous structures by X-ray diffraction allows for the precise determination of their unit cell parameters, crystal system, and space group. This fundamental crystallographic data is the foundation for a detailed understanding of the solid-state structure.

For instance, the related compound 2-amino-N-(pyridin-2-yl)benzamide has been reported to crystallize in the monoclinic system with the space group P21/c researchgate.net. Similarly, metal complexes incorporating isonicotinamide, such as tetraaquabis(isonicotinamide-κN¹)cobalt(II) succinate, also crystallize in the monoclinic system, specifically in the C2/c space group nih.gov. The crystallization of nicotinamide (B372718) and isonicotinamide can result in numerous polymorphic forms, each with a distinct crystal structure, highlighting the sensitivity of the solid-state arrangement to crystallization conditions nyu.edu. These studies underscore the prevalence of centrosymmetric space groups among this class of compounds.

Below is a table summarizing the crystallographic data for selected isonicotinamide derivatives and related pyridyl compounds.

CompoundFormulaCrystal SystemSpace GroupRef.
2-amino-N-(pyridin-2-yl)benzamideC₁₂H₁₁N₃OMonoclinicP2₁/c researchgate.net
Tetraaquabis(isonicotinamide-κN¹)cobalt(II) succinateC₁₆H₂₄CoN₄O₁₂MonoclinicC2/c nih.gov
N′-aminopyridine-2-carboximidamideC₆H₈N₄MonoclinicP2₁ researchgate.net
Aquabis(nicotinamide-κN¹)bis(2,4,6-trimethylbenzoato-κO)zincC₃₂H₃₇N₄O₇ZnTriclinicP-1 nih.gov

This table is interactive. Click on the headers to sort the data.

The crystal packing of isonicotinamide derivatives is governed by a variety of intermolecular interactions, which collectively determine the supramolecular architecture and stability of the crystal lattice. These non-covalent forces include strong hydrogen bonds, weaker C-H involved interactions, and aromatic stacking forces ias.ac.in.

Hydrogen bonds are the most significant directional interactions in the crystal structures of amide-containing pyridyl compounds. The presence of both hydrogen bond donors (such as N-H groups from the amide and amino functionalities) and acceptors (like the carbonyl oxygen and pyridyl nitrogen atoms) facilitates the formation of robust and predictable supramolecular synthons.

In the crystal structures of related compounds, extensive networks of N-H…O and N-H…N hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional arrays nih.gov. For example, in cocrystals of nicotinamide with oxalic acid, strong N⁺-H…O⁻ hydrogen bonds are formed following proton transfer from the acid to the pyridine (B92270) nitrogen nih.govfrontiersin.org. The amide N-H group is also a consistent hydrogen bond donor, often forming N-H…O=C interactions with the carbonyl group of an adjacent molecule.

The table below provides examples of hydrogen bond geometries found in related crystal structures.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Compound TypeRef.
N-H···N0.95(3)2.19(4)3.113(5)162(4)N′-aminopyridine-2-carboximidamide derivative researchgate.net
N-H···O0.862.062.914(2)171Nicotinamide-containing complex nih.gov
O-H···O0.85(3)1.88(3)2.729(2)174(3)Isonicotinamide-containing complex nih.gov
C-H···O0.952.593.493(3)159Isonicotinamide-containing complex nih.gov

This table is interactive. Users can sort data by column.

Aromatic interactions, particularly π-π stacking, are another key feature in the crystal packing of pyridyl compounds. The planar pyridine rings can overlap with adjacent rings, contributing significantly to the lattice energy. These interactions are typically characterized by centroid-to-centroid distances between 3.3 and 3.8 Å researchgate.net.

In pyridine derivatives, both parallel-displaced and sandwich-type stacking configurations can occur nih.gov. The presence of the nitrogen heteroatom polarizes the π-system of the ring, influencing the geometry and strength of these interactions compared to those in benzene acs.org. This can lead to specific arrangements, such as offset stacking where the electron-poor region of one ring interacts favorably with the electron-rich region of another. In some crystal structures of metal complexes with pyridyl ligands, π-π stacking interactions link coordination units into one-dimensional chains or two-dimensional layers rsc.orgresearchgate.netresearchgate.net. For example, π–π stacking interactions have been observed between the pyridine and benzene rings of adjacent cations in certain zinc chloride complexes, with centroid–centroid distances of 3.6270 (18) and 3.8685 (18) Å researchgate.net.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows the distances from the surface to the nearest nucleus inside (di) and outside (de), normalized by their van der Waals radii. Red spots on the dnorm surface highlight regions of close intermolecular contact, which typically correspond to hydrogen bonds and other significant interactions nih.gov.

For example, in the crystal structure of tetraaquabis(isonicotinamide-κN¹)cobalt(II) succinate, Hirshfeld analysis revealed that O···H/H···O contacts, representing hydrogen bonds, accounted for 46.1% of the total Hirshfeld surface area nih.gov. H···H contacts, indicative of van der Waals forces, made up 39.5%, while C···H/H···C contacts contributed 8.4% nih.gov. Such analyses provide a detailed quantitative picture of the hierarchy of interactions that build the supramolecular structure.

Intermolecular Interactions and Crystal Packing Analysis

Spectroscopic Characterization Utilizing Advanced Techniques

While diffraction methods reveal structural arrangements, spectroscopic techniques probe the energetic states of molecules, providing complementary information on functional groups, bonding, and electronic properties. Techniques such as Fourier-transform infrared (FT-IR), Raman, and UV-Visible spectroscopy are invaluable for characterizing isonicotinamide derivatives.

FT-IR and Raman Spectroscopy: Vibrational spectroscopy is particularly sensitive to the functional groups present in 2-amino-N-pyridin-4-yl-isonicotinamide.

N-H Vibrations: The amino (-NH₂) and amide (N-H) groups give rise to characteristic stretching vibrations. In related amino-pyridine compounds, N-H stretching bands are typically observed in the 3490–3300 cm⁻¹ region of the IR spectrum mdpi.com. The formation of hydrogen bonds causes these bands to broaden and shift to lower wavenumbers.

C=O Vibration: The amide I band, which is primarily due to the C=O stretching vibration, is a strong and sharp peak typically found in the range of 1690–1650 cm⁻¹. Its exact position is sensitive to the local environment and hydrogen bonding interactions.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine rings appear in the 1600–1400 cm⁻¹ region.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The π-systems of the two pyridine rings and the amide group constitute the primary chromophore. In related 2-amino-nicotinonitrile derivatives, absorption bands corresponding to π-π* and n-π* transitions are observed mdpi.com. The solvent environment can influence the position of these absorption maxima. For example, studies on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a related heterocyclic amine, show a prominent absorption maximum around 320 nm nih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For compounds structurally related to this compound, such as other isonicotinamides and aminopyridines, FT-IR spectra provide significant insights.

In the FT-IR spectrum of isonicotinamide, a precursor and structural component of the target molecule, characteristic bands are observed for the amide and pyridine groups. The asymmetric and symmetric stretching vibrations of the N-H group in the amide appear at approximately 3361 cm⁻¹ and 3179 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the pyridine ring are typically found in the region of 3077-3065 cm⁻¹. researchgate.net Furthermore, the carbonyl (C=O) stretching of the amide group presents a strong absorption band around 1655 cm⁻¹, while the C-N stretching of the amide is observed near 1390 cm⁻¹. researchgate.net The pyridine ring stretching vibrations are noted at 1595 cm⁻¹ and 994 cm⁻¹. researchgate.net

For substituted 2-aminopyrimidine derivatives, which share the aminopyridine moiety, the N-H asymmetric and symmetric stretching vibrations of the primary amino group are observed at approximately 3317.3 cm⁻¹ and 3182.5 cm⁻¹, respectively. ijirset.com The N-H in-plane bending vibration of the primary amino group is indicated by a band at 1648.5 cm⁻¹. ijirset.com The C-N stretching vibration is consistent with an absorption band at 1216.7 cm⁻¹. ijirset.com In more complex 2-amino-4,6-diphenylnicotinonitriles, the N-H stretching bands are seen in the ranges of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, with N-H bending vibrations appearing between 1606–1654 cm⁻¹. mdpi.com

These values for related compounds suggest the expected regions for the key vibrational modes in this compound.

Table 1: Characteristic FT-IR Vibrational Frequencies for Related Moieties

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Amide N-H Asymmetric Stretch 3361
Amide N-H Symmetric Stretch 3179
Pyridine C-H Stretch 3077-3065
Amide C=O Stretch 1655
Amide C-N Stretch 1390
Pyridine Ring Stretch 1595, 994
Primary Amino N-H Asymmetric Stretch ~3317
Primary Amino N-H Symmetric Stretch ~3182

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the local environments of hydrogen (¹H) and carbon (¹³C) atoms.

For pyridine derivatives, the ¹H NMR chemical shifts are influenced by the anisotropic effect of the nitrogen atom, causing the α-protons to be the most deshielded. ipb.pt In pyridine itself, the protons at the 2 and 6 positions (α-protons) resonate at approximately 8.59 ppm, while the protons at the 3 and 5 positions (β-protons) appear at 7.38 ppm, and the proton at the 4 position (γ-proton) is at 7.35 ppm. ipb.pt

In substituted isonicotinamide derivatives, the pyridine protons typically appear as distinct doublets. For example, in N-(substituted)-isonicotinamides, the 3,5-pyridine protons and 2,6-pyridine protons are observed as doublets in the ranges of 7.83-7.94 ppm and 8.77-8.81 ppm, respectively. asianpubs.org The amide N-H proton often appears as a singlet at a higher chemical shift, around 11.57-11.67 ppm. asianpubs.org

The ¹³C NMR spectra of pyridine show signals for the C-2/C-6, C-3/C-5, and C-4 carbons at 149.8, 123.6, and 135.7 ppm, respectively. ipb.pt In substituted isonicotinamides, the pyridine carbons (C-3,5 and C-2,6) are typically observed around 122.6 ppm and 150.7 ppm, while the carbonyl carbon (C=O) signal is found at approximately 163.7 ppm. asianpubs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridine and Isonicotinamide Moieties

Nucleus Position Approximate Chemical Shift (ppm)
¹H Pyridine α-H (2,6) 8.59
¹H Pyridine β-H (3,5) 7.38
¹H Pyridine γ-H (4) 7.35
¹H Amide N-H 11.57-11.67
¹³C Pyridine C-2, C-6 149.8
¹³C Pyridine C-3, C-5 123.6
¹³C Pyridine C-4 135.7

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis-NIR spectroscopy provides information about the electronic transitions within a molecule. For heterocyclic aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

In related compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a prominent absorption maximum is observed around 320 nm. nih.gov The electronic spectra of such molecules are characterized by π→π* and n→π* transitions within the aromatic rings and heteroatoms. The exact position of the absorption maxima can be influenced by the solvent polarity and the presence of different functional groups.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal-Isonicotinamide Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals or transition metal complexes. While this compound itself is a diamagnetic molecule and therefore EPR silent, its complexes with paramagnetic metal ions can be investigated using this method. For instance, cobalt(II) complexes with pyridine-based ligands have been studied to understand the metal-ligand interactions and the electronic structure of the metal center. The hyperfine structure observed in the EPR spectra of such complexes can provide details about the coordination environment of the metal ion.

Mass Spectrometry (MS) and Elemental Analysis for Molecular Composition

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of a related N-(substituted)-isonicotinamide, the molecular ion peak (M+) was observed, confirming its molecular weight. asianpubs.org For another complex heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, the protonated molecule [M+H]⁺ was observed at an m/z of 241.1. nih.gov

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm its empirical formula. For a synthesized isonicotinamide derivative with the formula C₁₄H₁₃N₃O₂, the calculated elemental composition was C, 65.87%; H, 5.13%; N, 16.46%. The found experimental values were C, 65.52%; H, 4.98%; N, 16.32%, which are in close agreement with the calculated values. asianpubs.org

**Table 3: Example of Elemental Analysis Data for a Related Isonicotinamide Derivative (C₁₄H₁₃N₃O₂) **

Element Calculated (%) Found (%)
Carbon (C) 65.87 65.52
Hydrogen (H) 5.13 4.98

Z-scan Technique for Third-Order Nonlinear Optical Properties

The Z-scan technique is employed to measure the third-order nonlinear optical (NLO) properties of materials, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). While no specific Z-scan data for this compound is available, studies on other organic molecules with extended π-conjugated systems indicate their potential for NLO applications. These properties are crucial for the development of optical limiting and all-optical switching devices.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-amino-N-pyridin-4-yl-isonicotinamide, DFT calculations provide a detailed understanding of its geometry, orbital energies, and reactivity. niscair.res.inscirp.org

The initial step in most computational analyses is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). scirp.org For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The structure consists of a 2-aminopyridine (B139424) ring linked to a pyridine-4-carboxamide moiety.

Conformational analysis, often performed through potential energy surface (PES) scans, identifies various stable conformers and the energy barriers between them. researchgate.net The rotational barriers around the amide bond (C-N) and the bond connecting the two pyridine (B92270) rings are of particular interest. The planarity between the two pyridine rings is a key determinant of the molecule's electronic properties. Studies on similar bi-pyridine structures show that the dihedral angle between the rings is often close to planar, which facilitates π-π stacking interactions in a crystalline state. researchgate.netnih.gov The optimized geometry reveals that the molecule is not perfectly planar, with some torsion existing between the two ring systems to minimize steric hindrance.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyridine derivatives, the HOMO is often localized on the electron-rich amino group and the pyridine ring, while the LUMO is distributed over the carboxamide and the second pyridine ring. DFT calculations, typically using the B3LYP functional, are employed to determine these energy levels. researchgate.netnih.gov

Table 1: Representative Frontier Orbital Data for Pyridine Derivatives This table presents typical values for related pyridine compounds to illustrate the expected range for this compound.

ParameterTypical Value (eV)Significance
EHOMO-6.0 to -5.5Energy of the highest occupied molecular orbital; indicates electron-donating ability.
ELUMO-2.0 to -1.5Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
Energy Gap (ΔE)4.0 to 4.5Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, colored blue).

For this compound, the MEP map would show:

Negative Regions: Concentrated around the nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group. These sites are susceptible to electrophilic attack. researchgate.net The amino group also contributes to the negative potential.

Positive Regions: Located around the hydrogen atoms, particularly the amine hydrogens and the hydrogens on the pyridine rings, indicating sites for nucleophilic attack.

Mulliken charge analysis further quantifies the charge distribution, providing the partial charge on each atom in the molecule. scirp.org This analysis confirms the electronegative nature of the oxygen and nitrogen atoms and the electropositive nature of the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the movement of the compound in a solvent (like water) and its interaction with biological macromolecules, such as proteins. researchgate.net

These simulations are crucial for understanding how this compound behaves in a physiological environment. Key insights from MD simulations include:

Conformational Flexibility: How the molecule's shape changes over time.

Solvation: How water molecules arrange around the solute.

Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the protein-ligand complex, showing how long the ligand remains bound and which interactions are most persistent. researchgate.netjchemlett.com Studies on similar compounds have shown that stable hydrogen bonds and hydrophobic interactions are critical for maintaining the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and In Silico ADMET Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For a class of compounds including this compound, a QSAR model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict activities like enzyme inhibition or receptor binding affinity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical part of modern drug discovery, used to forecast the pharmacokinetic and toxicological properties of a compound. nih.govresearchgate.net Online tools and specialized software predict properties based on the molecule's structure. nih.govresearchgate.net

Table 2: Predicted In Silico ADMET Profile for this compound This table is a representation based on typical prediction models for compounds of this class.

PropertyPredicted Value/ClassificationImportance
Molecular Weight~228.24 g/molAffects diffusion and absorption.
LogP (Lipophilicity)Low to ModerateInfluences solubility, absorption, and membrane permeability.
Human Intestinal AbsorptionHighPredicts good oral bioavailability. researchgate.net
Blood-Brain Barrier (BBB) PermeabilityPredicted to be non-permeableIndicates whether the compound is likely to affect the central nervous system.
CYP450 InhibitionPotential inhibitor of some isoforms (e.g., 2D6, 3A4)Predicts potential for drug-drug interactions.
AMES MutagenicityNon-mutagenPredicts carcinogenic potential. nih.gov
Lipinski's Rule of Five0 ViolationsIndicates drug-likeness and potential for oral activity. researchgate.net

Molecular Docking Studies for Protein-Ligand Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is used to understand the binding mode and estimate the binding affinity, often expressed as a docking score in kcal/mol. niscair.res.in

For this compound, docking studies would be performed against various protein targets relevant to diseases like cancer or neurological disorders, where pyridine derivatives have shown activity. niscair.res.innih.gov The docking results would highlight key interactions, such as:

Hydrogen Bonds: Formed between the amide and amino groups of the ligand and polar residues (e.g., Serine, Threonine, Aspartate) in the protein's active site.

π-π Stacking: Occurring between the pyridine rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) of the protein.

Hydrophobic Interactions: Involving the pyridine rings and nonpolar residues. nih.gov

Table 3: Representative Molecular Docking Results for Pyridine Derivatives This table shows typical results from docking studies of similar compounds against relevant protein targets.

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Enoyl-ACP Reductase (InhA)-7.5 to -8.5PHE149, SER20, GLY14. researchgate.net
Sigma-1 Receptor (σ1R)-8.0 to -9.0Hydrogen bonding and hydrophobic interactions within the binding pocket. nih.gov
Bacterial Regulator Protein (PqsR)-7.8 to -8.2Hydrogen bonding and hydrophobic interactions. mdpi.com

Investigation of Molecular Interactions and Binding Mechanisms in Biological Systems

Ligand-Protein Interaction Profiling of Isonicotinamide (B137802) Derivatives

The isonicotinamide scaffold and its derivatives have been the subject of extensive research to understand their potential as inhibitors of various enzymes. The following subsections detail the interaction mechanisms of these compounds with specific biological targets.

Isonicotinamide derivatives have emerged as a promising class of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a range of diseases, including Alzheimer's disease and type II diabetes. mdpi.comnih.govresearchgate.net Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have been conducted to optimize their potency and selectivity. mdpi.com These compounds are noted for their high kinase selectivity and have demonstrated oral activity in preclinical models. nih.gov

The inhibitory mechanism of isonicotinamide-based compounds typically involves competitive binding at the ATP-binding site of GSK-3. researchgate.netnih.gov Computational studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to elucidate the binding modes and to design novel inhibitors with enhanced activity. nih.govresearchgate.net These studies have highlighted the importance of specific structural modifications to improve potency. For instance, the substitution of a cyclopropane (B1198618) carboxamide with a 2-aminopyridine (B139424) moiety was found to resolve issues of hydrolysis, and an optimized 2-amino-5-trifluoromethyl pyridine (B92270) derivative, BMT-743, showed significantly improved potency. nih.gov

Inhibitory Activity of Isonicotinamide Derivatives against GSK-3

CompoundTargetInhibitory ActivityReference
Isonicotinamide DerivativesGSK-3βPotent inhibitors nih.govresearchgate.net
BMT-743 (2-amino-5-trifluoromethyl pyridine derivative)GSK-3Improved potency over earlier analogs nih.gov
Substituted N-(pyridin-3-yl)-2-amino-isonicotinamidesGSK-3Greatly improved pTau lowering potency mdpi.com

The 2-aminopyridine scaffold, a key feature of the subject compound, is crucial for the inhibition of neuronal nitric oxide synthase (nNOS). ccsenet.orgfrontiersin.org This enzyme's overactivity is linked to various neurodegenerative disorders. ccsenet.org The 2-aminopyridine moiety establishes critical interactions with glutamate (B1630785) residues, specifically Glu-592 in rat nNOS and Glu-597 in human nNOS, within the enzyme's active site. ccsenet.org

Research has focused on developing potent and selective human nNOS inhibitors based on the 2-aminopyridine scaffold. frontiersin.orgacs.org Modifications to this scaffold, such as the introduction of a truncated side chain, have been explored to enhance binding affinity and selectivity over other NOS isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). frontiersin.org For example, compound 19c, a 2-aminopyridine derivative, exhibits a Ki of 55 nM for human nNOS with high selectivity over other isoforms. frontiersin.org The binding mode of these inhibitors can be influenced by subtle differences between human and rat nNOS, such as the nature of a peripheral binding pocket. frontiersin.org

Inhibitory Activity of 2-Aminopyridine Derivatives against nNOS

CompoundTargetInhibitory Constant (Ki)SelectivityReference
Compound 19chuman nNOS55 nM153-fold vs iNOS, 1040-fold vs eNOS frontiersin.org
Compound 17human nNOS19 nM115-fold vs iNOS, 1075-fold vs eNOS acs.org
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-aminehuman nNOS48 nM135-fold vs iNOS, 388-fold vs eNOS ccsenet.org

Extended-spectrum β-lactamases (ESBLs), such as CTX-M-15, are a primary cause of bacterial resistance to β-lactam antibiotics. als-journal.comnih.gov The development of inhibitors for these enzymes is a critical area of research. mdpi.comnih.gov While various compounds, including clavulanic acid, sulbactam, and tazobactam, are used as β-lactamase inhibitors, there is a continuous search for novel, non-β-lactam inhibitors. mdpi.comnih.gov

Despite the investigation of various chemical scaffolds, a review of the scientific literature did not yield specific research detailing the inhibitory activity of "2-amino-N-pyridin-4-yl-isonicotinamide" or its direct isonicotinamide and 2-aminopyridine derivatives against CTX-M-15 β-lactamase. While some 2-aminopyridine derivatives have been synthesized and tested for general antibacterial activity against various strains, specific data on their interaction with CTX-M-15 is not available. researchgate.netnih.govccsenet.orgnih.gov In-silico studies have screened natural compound libraries against CTX-M-15, but these did not include the isonicotinamide scaffold. als-journal.com

DNA methyltransferases (DNMTs) are key epigenetic regulators and are considered promising targets for cancer therapy. frontiersin.orgresearchgate.net Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes. frontiersin.org The search for novel, non-nucleoside DNMT inhibitors is an active area of research to overcome the limitations of existing drugs like azacitidine and decitabine. researchgate.net

A thorough review of the available scientific literature did not reveal any studies investigating "this compound" or the isonicotinamide scaffold as inhibitors of DNA methyltransferases. Research on non-nucleoside DNMT inhibitors has explored a variety of other chemical structures, including those identified through virtual screening and those derived from natural products, but the aminopyridine-isonicotinamide framework is not among them. researchgate.netcaltech.edu

The isonicotinamide derivative, N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, also known as SRPIN340, is a selective inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and SRPK2. mdpi.commdpi.comnih.gov These kinases play a crucial role in the regulation of pre-mRNA splicing. mdpi.commdpi.com SRPIN340 acts as an ATP-competitive inhibitor. mdpi.com

Molecular docking and dynamics studies have been used to understand the structural basis of the interaction between SRPIN340 and SRPK. mdpi.com The inhibition of SRPK by SRPIN340 has been shown to affect the phosphorylation of SR proteins, which can, in turn, influence various cellular processes, including viral replication and cancer cell viability. nih.govmdpi.com

Inhibitory Activity of SRPIN340 against SRPK

CompoundTargetInhibitory Constant (Ki)Reference
SRPIN340SRPK10.89 μM nih.gov

Derivatives of N-(2-aminopyridin-4-ylmethyl)nicotinamide have been designed and synthesized as potent inhibitors of the sodium-calcium exchanger (NCX). als-journal.com The NCX is a critical regulator of calcium homeostasis in cells and a target for cardiovascular diseases. als-journal.com These inhibitors are particularly effective against the reverse mode of the NCX, which can contribute to cellular calcium overload under pathological conditions. als-journal.com

One such derivative, compound 23h, demonstrated a significant inhibitory effect on the reverse NCX with a low micromolar IC50 value. als-journal.com The development of these inhibitors represents a promising strategy for conditions like heart failure and ischemia-reperfusion injury by directly preventing the influx of calcium into cells. als-journal.com

Inhibitory Activity of N-(2-aminopyridin-4-ylmethyl)nicotinamide Derivatives against NCX

CompoundTargetIC50Reference
Compound 23hreverse NCX0.12 μM als-journal.com

Nucleic Acid Interaction Studies (e.g., DNA Binding Affinity and Mode)

The interaction of small molecules with nucleic acids is a fundamental mechanism for many therapeutic agents, particularly in cancer treatment. These interactions can occur through several modes, including intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. mdpi.com

Direct experimental studies on the binding of this compound to DNA or RNA are not currently available in published literature. However, research on other aminopyridine derivatives provides some indication of potential interaction mechanisms. For example, studies on the cooked meat mutagen 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP) have shown that it binds non-covalently to DNA primarily through groove binding. nih.gov Spectroscopic and NMR data for PhIP indicated a fast exchange with DNA and a slight preference for adenine-thymine (A-T) rich sequences, while computational models suggested it is unlikely to intercalate. nih.gov

Given the planar aromatic ring systems present in this compound, both intercalation and groove binding are theoretically possible. Molecular docking studies on other hybrid pyrimidine (B1678525) derivatives have suggested that they can bind to DNA via a combination of groove binding and partial intercalation. mdpi.com Without direct experimental data, the precise binding affinity and preferred mode of interaction for this compound with nucleic acids remain speculative.

Fundamental Intermolecular Forces Governing Biological Recognition

Hydrogen bonds are highly directional and crucial for molecular recognition and specificity in biological systems. The structure of this compound offers multiple sites for hydrogen bonding.

Hydrogen Bond Donors: The primary amino group (-NH₂) on the isonicotinamide ring and the secondary amine (-NH-) linking the two pyridine moieties are potent hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms within both pyridine rings and the carbonyl oxygen (C=O) of the amide group are strong hydrogen bond acceptors. nih.govnih.gov

These donor and acceptor sites can form a network of hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, and threonine) in a protein's binding pocket or with the phosphate backbone and base pairs of DNA. In a crystal structure study of a related compound, 2-(2-pyridylamino)pyridinium picrate, N-H···O and N-H···N hydrogen bonds were observed to be key in forming the supramolecular structure. nih.gov

Furthermore, these aromatic rings are capable of forming pi-pi (π-π) stacking interactions. nih.gov This type of interaction occurs when the electron-rich pi orbitals of adjacent aromatic rings overlap. Pi-pi stacking is a significant force in stabilizing protein-ligand complexes and the structure of DNA. rsc.orgresearchgate.net The pyridine rings of the compound could stack with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within a binding site. nih.gov

Van der Waals forces are weaker, non-specific attractions that occur between all atoms. While individually weak, the cumulative effect of these forces is substantial when a ligand's shape is highly complementary to its binding site. The precise three-dimensional shape of this compound allows it to fit snugly into a complementary pocket on a target protein or a groove in DNA, maximizing the surface area for these van der Waals contacts and enhancing the stability of the resulting complex.

Coordination Chemistry and Material Science Applications

Metal Complexation with 2-amino-N-pyridin-4-yl-isonicotinamide and Related Ligands

The presence of several potential coordination sites allows this class of pyridyl-amide ligands to form stable complexes with a variety of transition metal ions. The interplay of the pyridine (B92270) rings and the amide group dictates the resulting structure and properties of the metal complexes.

Coordination compounds of pyridyl-amide and aminopyridine-based ligands are typically synthesized through the reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. nih.gov The resulting complexes can be isolated as crystalline solids and are characterized using a suite of analytical techniques.

Common characterization methods include:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O (carbonyl) and N-H (amine/amide) groups, as well as the pyridine ring vibrations, indicate their involvement in binding. researchgate.netresearchgate.net

Elemental Analysis: This confirms the stoichiometric ratio of metal to ligand in the synthesized complex. cyberleninka.rudergipark.org.tr

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic properties of the complexes, which can confirm the oxidation state and spin state of the metal center (e.g., paramagnetic for Cu(II) or high-spin Fe(II)). researchgate.netresearchgate.net

Conductivity Measurements: These help in determining whether the anions are coordinated to the metal or exist as counter-ions in the crystal lattice. researchgate.net

A variety of coordination compounds have been successfully synthesized using ligands containing pyridine and amide or amine functionalities with several divalent transition metals. nih.govnih.govcyberleninka.ru

Table 1: Examples of Synthesized Coordination Compounds with Related Ligands

Metal Ion Ligand Type Resulting Complex Formula (Example) Characterization Notes Source(s)
Cu(II) 3-aminopyridine, NCS⁻ [Cu(3-aminopyridine)₂(NCS)₂] 1D crystal structure. nih.gov
Cd(II) 4-aminopyridine (B3432731), NCS⁻, Cl⁻ [Cd(4-aminopyridine)₂(NCS)Cl] 3D crystal structure with octahedral geometry. nih.gov
Ni(II) N-isonicotinamido-furfuraldimine [Ni(INH-FFL)₂] Suggested square-planar geometry, paramagnetic. researchgate.net
Co(II) N-isonicotinamido-furfuraldimine [Co(INH-FFL)₂] Suggested square-planar geometry, paramagnetic. researchgate.net
Zn(II) N,N'-2,6-diacetamidopyridine [Zn(daap)Cl₂] Mononuclear complex with octahedral geometry. researchgate.net

| Ni(II) | N-(pyridin-3-yl)isonicotinamide | {[Ni(C₁₂H₁₄O₄)(C₁₁H₉N₃O)(H₂O)]·H₂O}ₙ | Layered coordination polymer with octahedral Ni(II). | researchgate.net |

This table is interactive. Click on headers to sort.

The multifunctionality of this compound and its analogs allows for diverse binding modes. The most common coordination involves the nitrogen atoms of the pyridine rings and the oxygen atom of the amide carbonyl group. researchgate.netmdpi.com

Binding Sites: The nitrogen atom on a pyridine ring is a primary coordination site. nih.gov In ligands featuring two pyridyl groups, one or both can bind to metal centers, allowing the ligand to act as a monodentate, bidentate, or bridging ligand. The amide group offers another crucial binding site, typically coordinating through its carbonyl oxygen atom. mdpi.com Studies on related complexes show that the amide oxygen is a more effective donor than the amide nitrogen. mdpi.com

Coordination Geometries: The coordination number and geometry around the central metal ion are influenced by the metal's identity, its oxidation state, and the stoichiometry of the ligands. For divalent metals like Ni(II), Cu(II), and Zn(II), octahedral geometry is frequently observed, often with a {N₂O₄} coordination environment where two nitrogen atoms (from pyridyl groups) and four oxygen atoms (from amide or other ligands like water) surround the metal. researchgate.netnih.gov Other geometries such as square pyramidal and square planar have also been reported, particularly for Cu(II) complexes, which can exhibit distortion due to the Jahn-Teller effect. nih.govresearchgate.net

The ability of pyridyl-amide ligands to bridge multiple metal centers is fundamental to the formation of coordination polymers—extended networks of metal ions linked by organic ligands. This compound is an ideal candidate for constructing such networks due to its multiple binding sites and hydrogen-bonding capabilities.

The amide group's N-H donor and C=O acceptor sites can form robust intermolecular hydrogen bonds, which connect individual complex units or polymeric chains into higher-dimensional supramolecular architectures. researchgate.netresearchgate.net This self-assembly process can lead to the formation of:

1D Chains: Linear polymers where the ligand bridges metal centers in a repeating fashion. researchgate.net

2D Layers: Sheet-like structures formed when ligands connect metal ions in two dimensions, often resulting in a grid-like topology, such as the common (4,4) topology. researchgate.netnih.gov

3D Frameworks: Complex, three-dimensional networks that can be further stabilized by the interpenetration of multiple identical nets or by hydrogen bonding between layers. researchgate.net

For instance, a nickel(II) complex with N-(pyridin-3-yl)isonicotinamide and adamantane-1,3-dicarboxylate (B14756721) forms a layered coordination polymer with a (4,4) grid topology. researchgate.net Similarly, a copper(II) coordination polymer with N,N'-(ethane-1,2-diyl)bis-(pyridine-4-carboxamide) also forms a layered structure with a (4,4) topology, where layers are stacked and held together by hydrogen bonds. nih.gov

Applications in Advanced Material Science

The specific electronic and structural features of metal complexes derived from this compound and related ligands give rise to promising applications in advanced materials.

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes (typically with d⁴ to d⁷ electron configurations, like Fe(II)) where the metal center can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. mdpi.comnsf.gov This switching behavior makes SCO compounds promising for applications in molecular switches, sensors, and data storage devices. nsf.gov

Pyridyl-amide ligands have proven effective in constructing SCO materials. Research on the related ligand N-(pyridin-4-yl)benzamide (benpy) has shown that it can form 2D Hofmann-type frameworks with Fe(II), formulated as [Fe(benpy)₂(M(CN)₄)] (where M = Pd, Pt). mdpi.comresearchgate.net These materials exhibit cooperative, hysteretic spin-crossover transitions. mdpi.comresearchgate.net The amide group plays a critical role in this process; its ability to form hydrogen bonds helps to facilitate the cooperative propagation of the spin-state change throughout the crystal lattice. mdpi.comresearchgate.net In some cases, amide-functionalized pyridyl ligands can lead to exceptionally high-temperature spin crossover, with transition temperatures exceeding 450 K. rsc.org

Table 2: Spin-Crossover Properties of Fe(II) Complexes with Related Pyridyl-Amide Ligands

Complex T½(↓) (K) T½(↑) (K) Hysteresis Width (ΔT) (K) Key Structural Feature Source(s)
[Fe(benpy)₂(Pd(CN)₄)]·2H₂O 201 218 17 2D Hofmann framework with amide-guest H-bonding. mdpi.comresearchgate.net
[Fe(benpy)₂(Pt(CN)₄)]·2H₂O 206 226 20 2D Hofmann framework with amide-guest H-bonding. mdpi.comresearchgate.net
Fe(bppCONH₂)₂₂ 461 481 20 1D hydrogen-bonded chains via amide groups. rsc.org

| Fe(bppCONH₂)₂₂ | 445 | 459 | 14 | Cationic complex with amide-functionalized ligand. | rsc.org |

T½(↓) is the transition temperature upon cooling; T½(↑) is the transition temperature upon heating. benpy = N-(pyridin-4-yl)benzamide; bppCONH₂ = 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are essential for technologies like frequency conversion (e.g., second-harmonic generation), optical switching, and data processing. rsc.org Organic π-conjugated materials, particularly those with donor-acceptor structures, are highly sought after for their superior NLO performance. rsc.org

Pyridine derivatives are a well-established class of NLO materials. ibm.com The pyridine ring can act as an electron-withdrawing group, and when combined with electron-donating groups (like an amino group), it can create a molecule with a large dipole moment and high hyperpolarizability, which are prerequisites for a strong second-order NLO response. researchgate.net Theoretical and experimental studies have confirmed the significant NLO properties of various pyridine derivatives, including 2-aminopyridinium salts and pyrene-functionalized pyridine compounds. rsc.orgresearchgate.netacs.org The design of non-centrosymmetric crystal structures, often guided by hydrogen bonding, is critical for achieving bulk second-order NLO effects. rsc.org Given its structure, which combines amino and pyridine groups, this compound and its derivatives are strong candidates for the development of new NLO materials.

Gas Adsorption Properties in Coordination Polymers (e.g., for Related Pyridyl-Amides)

Coordination polymers (CPs), including metal-organic frameworks (MOFs), constructed from ligands containing pyridyl and amide functional groups are a subject of significant research interest for applications in gas adsorption and storage. The specific geometry of the pyridyl groups and the hydrogen-bonding capability of the amide linkages play a crucial role in the assembly of porous and stable three-dimensional structures. While specific gas adsorption data for polymers made from this compound are not extensively documented in the provided search results, the properties of related pyridyl-amide CPs offer significant insights into their potential.

The incorporation of amide groups into the pores of MOFs is a promising strategy to enhance the uptake of gases like carbon dioxide (CO2). nanochemres.org The amide functionality can act as both a hydrogen bond donor (via N-H) and acceptor (via C=O), which facilitates strong interactions with gas molecules. nanochemres.org These interactions, such as dipole-quadrupole forces and hydrogen bonding, lead to increased adsorption capacity and selectivity, particularly for CO2 over other gases like nitrogen (N2) or methane (B114726) (CH4). nanochemres.org

Research on various amide-functionalized MOFs has demonstrated their effectiveness. For instance, the presence of amide groups can create strong binding sites for CO2, with reported adsorption enthalpies reaching up to 36.5 kJ mol⁻¹ in some frameworks, significantly higher than their non-functionalized counterparts. nanochemres.org This enhanced affinity results in impressive CO2 uptake capacities and selectivities. Grand canonical Monte Carlo (GCMC) simulations have further confirmed that both open metal sites and the amide groups within the framework act as primary CO2 binding sites. nih.gov Beyond CO2, porous coordination polymers are also considered promising materials for methane (CH4) and hydrogen (H2) storage, with performance being closely linked to pore size, surface area, and the chemical nature of the framework. nih.govnih.govresearchgate.net

The table below summarizes the gas adsorption performance of several representative amide-functionalized or related porous coordination polymers.

Table 1: Gas Adsorption Performance of Selected Coordination Polymers

Framework Name Gas Adsorbed Uptake Capacity Conditions Source(s)
NJU-Bai3 CO2 22.12 mmol g⁻¹ 273 K, 20 bar nanochemres.org
MFM-115a CH4 256 cm³(STP) cm⁻³ Room Temp, 80 bar nih.gov
UTSA-48 CO2 3.45 mmol g⁻¹ 298 K, 35 bar nanochemres.org
NJU-Bai49 CO2 4.5 wt % 298 K, 0.15 bar nih.gov

Corrosion Inhibition Studies of Pyridyl-Amine Derivatives

Pyridyl-amine derivatives represent a significant class of organic compounds investigated for their efficacy as corrosion inhibitors, particularly for protecting mild steel in aggressive acidic environments like hydrochloric acid (HCl). nanochemres.orgnih.gov The effectiveness of these compounds stems from the presence of multiple active centers, including nitrogen and oxygen atoms within the pyridine and amine/amide groups, as well as aromatic rings. nih.govnih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface.

The primary mechanism of inhibition involves the formation of a protective film on the surface of the metal. nanochemres.org This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and blocking the active sites where electrochemical corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. nanochemres.orgnih.gov The strength and stability of this protective film are dependent on the molecular structure of the inhibitor and its concentration. Studies have shown that the inhibition efficiency (IE) of pyridyl-amine derivatives typically increases with higher inhibitor concentrations. nanochemres.orgnih.gov However, a rise in temperature can lead to a decrease in efficiency, which is often attributed to the desorption of the inhibitor molecules from the metal surface. nanochemres.orgnih.gov

Electrochemical studies, such as potentiodynamic polarization, have characterized many of these derivatives as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.gov The adsorption process itself is often described by models such as the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. nih.gov The excellent performance of these molecules, with some achieving inhibition efficiencies greater than 98%, makes them highly valuable for industrial applications. nanochemres.orgnih.gov

The table below presents research findings on the corrosion inhibition efficiency of several pyridyl-amine and related pyridine derivatives.

Table 2: Corrosion Inhibition Efficiency of Various Pyridyl-Amine Derivatives on Mild Steel

Inhibitor Compound Medium Concentration Inhibition Efficiency (%) Source(s)
Pyridine derivative (2c) 0.5 M HCl 0.005 M 99.62 nanochemres.org
4-(Pyridin-4-yl)thiazol-2-amine (PTA) 1 M HCl 0.2 mM 96.06 nih.gov
4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene 1 M HCl 0.005 M 96.2 nih.gov

Structure Activity Relationship Sar and Derivative Studies

Systematic Modification of the Isonicotinamide (B137802) Backbone and Pyridyl Substituent

The isonicotinamide (pyridine-4-carboxamide) portion, particularly with its 2-amino group, often serves as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the protein backbone. The N-pyridin-4-yl group extends into the solvent-exposed region or deeper into the ATP-binding pocket, where modifications can significantly alter potency and selectivity.

The introduction of various substituents onto either pyridine (B92270) ring is a primary strategy to modulate biological activity and kinase selectivity. The nature, size, and position of these substituents dictate their effect. Generally, small, electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) or amino functionalities can alter the electronic properties of the rings, influencing binding affinity. nih.gov For instance, in related heterocyclic kinase inhibitors, combining specific chloro-substituents increased selectivity up to 150-fold while maintaining nanomolar potency. nih.gov

Studies on similar scaffolds have shown that while electron-donating groups can increase electron density and potentially enhance certain interactions rsc.org, bulky groups may lead to lower activity due to steric hindrance. nih.gov The selectivity between closely related kinases, such as PKB and PKA, can be highly sensitive to the positioning of substituents, as this affects the exploitation of subtle amino acid differences in the kinase active sites. nih.gov

Table 1: Illustrative SAR of Hypothetical 2-amino-N-pyridin-4-yl-isonicotinamide Derivatives

Compound IDR1 (on Isonicotinamide)R2 (on Pyridyl Substituent)Predicted IC50 (nM)Predicted Kinase Selectivity (Fold)Rationale
Parent HH5010Baseline activity.
A-1 H3-Cl2550Electron-withdrawing group may enhance binding affinity.
A-2 H4-OCH34020Electron-donating group alters electronics and may form new H-bonds.
A-3 H4-tert-Butyl15100Large lipophilic group explores hydrophobic pocket, increasing potency and selectivity. nih.gov
A-4 5-FH6015Substitution on hinge-binder may slightly alter H-bond geometry.

Note: This data is illustrative and based on principles from related compound series.

The central amide bond is crucial for maintaining the structural integrity and orientation of the two pyridine rings. It acts as a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to this linker can have profound functional consequences.

Strategies to enhance metabolic stability often involve replacing the amide bond with a bioisostere less susceptible to hydrolysis, such as a sulfonamide. mdpi.com This change not only impacts stability but also alters the geometry and hydrogen-bonding capacity of the linker, which can affect target binding. Another approach is the synthesis of retro-inverso or inverse amides, which can change local dipole moments and interactions with the target protein.

The position of substituents on the pyridine rings has a critical impact on the molecule's electronic properties and spatial arrangement. rsc.orgnih.gov

Isonicotinamide Ring: The 2-amino group is a key hydrogen bond donor. Substituents ortho or meta to this group can sterically or electronically influence its interaction with a kinase hinge region. An amino group at the 6-position (ortho to the ring nitrogen) could introduce steric repulsion, potentially weakening the nitrogen's interaction with a metal cofactor or protein residue. digitellinc.com

Design and Synthesis of Novel Analogs and Conjugates

The design of novel analogs often employs methods like active substructure splicing, where the this compound core is combined with other pharmacophores. mdpi.com For example, splicing with a thiophene (B33073) ring has been used to create novel fungicides based on a nicotinamide (B372718) scaffold. mdpi.com

Synthesis of the core structure and its derivatives typically involves an amide coupling reaction. However, coupling with aminopyridines can result in variable yields. researchgate.net An improved, high-yielding procedure may involve using a 2-aminopyridine-N-oxide intermediate. researchgate.net One-pot, multi-component reactions are also an efficient and green strategy for producing libraries of related heterocyclic compounds. researchgate.net

Conjugation is another strategy to improve drug properties. mdpi.com The synthesis of amino acid-piperine conjugates, for instance, involves hydrolyzing an amide bond to reveal a carboxylic acid, which is then coupled to a protected amino acid. mdpi.com A similar strategy could be applied to this compound, where amino acids or peptides are conjugated to the scaffold to potentially enhance solubility, cell permeability, or target specificity. nih.gov

Strategies for Enhancing Potency, Selectivity, and Duration of Action

A multi-pronged approach is necessary to optimize the therapeutic profile of lead compounds.

Structure-Based Design: X-ray co-crystal structures of analogs bound to their target kinase can reveal key interactions and highlight unoccupied pockets. nih.gov This information allows for the rational design of new substituents to enhance potency and selectivity.

Pharmacokinetic Optimization: Early assessment of pharmacokinetic properties is crucial. For related heterocyclic inhibitors, insights from molecular modeling and in vitro metabolite identification were combined to solve issues of kinase selectivity and metabolic instability simultaneously. nih.gov

Balancing Physicochemical Properties: Optimization involves a careful balance of lipophilicity and polarity. While lipophilic groups can improve potency by accessing hydrophobic pockets, they can also increase clearance and reduce oral bioavailability. nih.gov Introducing polar functional groups can improve microsomal stability and selectivity. nih.gov

Minimizing Off-Target Activity: Selectivity profiling against a broad panel of kinases and other targets, such as the hERG channel, is essential. nih.govresearchgate.net Subtle structural modifications can be made to mitigate unwanted off-target effects while maintaining on-target potency.

Understanding Metabolic Stability and Degradation Pathways (e.g., Amidase-mediated hydrolysis)

A primary concern for any compound containing an amide linkage is its susceptibility to enzymatic hydrolysis. Amidase enzymes are highly efficient at cleaving amide bonds, which can terminate the action of a drug. nih.gov

The efficiency of amidases stems from their ability to form a hydrogen bond with the scissile N-H group of the substrate in the transition state, which facilitates the necessary nitrogen inversion for bond cleavage. researchgate.net These enzymes, which include families like N-acylethanolamine acid amidase (NAAA), can be categorized by their catalytic residues, such as the Ser-Ser-Lys triad (B1167595) found in the Signature amidase family or the Glu-Lys-Cys triad in the nitrilase superfamily. nih.govresearchgate.net The hydrolysis of nicotinamide and related structures is a known metabolic pathway. mdpi.com

Therefore, a key stability concern for this compound would be amidase-mediated hydrolysis, cleaving the molecule into 2-amino-isonicotinic acid and 4-aminopyridine (B3432731). Strategies to improve metabolic stability include:

Steric Shielding: Introducing substituents near the amide bond to hinder enzyme access.

Bioisosteric Replacement: Replacing the amide with a more stable linker, such as a sulfonamide or a retro-inverso amide. mdpi.com

Metabolic Blocking: Incorporating atoms like fluorine at positions susceptible to oxidative metabolism on the pyridine rings.

Table 2: Potential Metabolic Pathways for this compound

PathwayReactionEnzyme Family (Example)Resulting Metabolite(s)
Hydrolysis Amide bond cleavageAmidases, Proteases2-amino-isonicotinic acid + 4-aminopyridine
Oxidation Hydroxylation of pyridine ringsCytochrome P450 (CYPs)Hydroxylated derivatives
Oxidation N-oxidation of pyridine nitrogenCytochrome P450 (CYPs)Pyridine N-oxides
Conjugation Glucuronidation of amino/hydroxyl groupsUGTsGlucuronide conjugates

Biological Activities in Vitro and Non Clinical in Vivo Models for Mechanism Studies

Antimicrobial Research on Isonicotinamide (B137802) Derivatives

The isonicotinamide framework is a key component of isoniazid (B1672263), a first-line antitubercular drug, which has spurred extensive research into the antimicrobial potential of its derivatives against a wide range of pathogens.

Derivatives of nicotinamide (B372718) and isonicotinamide have demonstrated notable antifungal properties. A series of novel 2-aminonicotinamide derivatives were synthesized and showed potent in vitro activity against Candida albicans, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.0313 to 4.0 μg/mL. nih.gov Specifically, compounds 11g and 11h in one study displayed excellent activity against C. albicans with a MIC₈₀ of 0.0313 μg/mL and also showed broad-spectrum activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is crucial for the integrity of the fungal cell wall. nih.gov

Nicotinamide itself has been shown to have significant antifungal activity against C. albicans, including fluconazole-resistant strains, and can suppress biofilm formation. mdpi.com Its antifungal effect is thought to be related to the disruption of cell wall organization. mdpi.com Furthermore, certain nicotinamide derivatives have been found to be effective against phytopathogenic fungi such as Fusarium culmorum. nih.gov In a study investigating quaternary pyridinium (B92312) salts, nicotinamide derivatives showed a low disease index against F. culmorum in wheat seedlings. researchgate.netresearchgate.net

Table 1: Antifungal Activity of Isonicotinamide and Nicotinamide Derivatives

Compound/Derivative Fungal Strain Activity (MIC in µg/mL) Reference
2-Aminonicotinamide derivatives Candida albicans 0.0313 - 4.0 (MIC₈₀) nih.gov
Compound 11g Candida albicans 0.0313 (MIC₈₀) nih.gov
Compound 11h Candida albicans 0.0313 (MIC₈₀) nih.gov
Nicotinamide Candida albicans Significant activity mdpi.com
Nicotinamide derivatives Fusarium culmorum Active nih.gov
Nicotinamide derivatives (quaternary salts) Fusarium culmorum Low disease index researchgate.netresearchgate.net

The antibacterial potential of isonicotinamide derivatives has been explored against both Gram-positive and Gram-negative bacteria. Nicotinamide has been shown to reduce the growth and cariogenic virulence of Streptococcus mutans, a primary causative agent of dental caries. nih.govmdpi.com It achieves this by inhibiting bacterial growth, acid production, and biofilm formation. nih.govmdpi.com The antibacterial activity of certain pyridine (B92270) compounds has been demonstrated against strains like Bacillus subtilis and Escherichia coli. nih.gov

In a study on N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide, a derivative of isoniazid, the compound showed good biological activity against Staphylococcus aureus and Escherichia coli, with MIC values of 8 µg/mL and 4 µg/mL, respectively. nih.gov Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported strong antibacterial activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov

Table 2: Antibacterial Activity of Isonicotinamide and Nicotinamide Derivatives

Compound/Derivative Bacterial Strain Activity (MIC in µg/mL) Reference
Nicotinamide Streptococcus mutans Inhibits growth and biofilm formation nih.govmdpi.com
Pyridine compounds Bacillus subtilis, Escherichia coli Active nih.gov
N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide Staphylococcus aureus 8 nih.gov
N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide Escherichia coli 4 nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria Strong activity nih.gov

Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment, and as such, its derivatives are of great interest for their antimycobacterial properties. Modifications of the isoniazid structure have led to the development of compounds with significant activity against Mycobacterium tuberculosis H₃₇Rv. researchgate.net For instance, 2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide displayed an in vitro efficacy comparable to isoniazid against M. tuberculosis, with a MIC of 1–2 μM. researchgate.net Another study synthesized a new ligand derived from isonicotinoylhydrazide which showed inhibitory activity against M. tuberculosis H₃₇Rv at a concentration of 4 µg/mL. nih.gov

Furthermore, a series of N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides exhibited low minimum inhibitory concentrations (MIC) ranging from ≤0.125 to 2 μM against M. tuberculosis H₃₇Rv. mdpi.com The introduction of lipophilic fatty acid chains to the isoniazid structure has also been shown to enhance antimycobacterial potency. nih.gov

Table 3: Antimycobacterial Activity of Isoniazid Derivatives against M. tuberculosis H₃₇Rv

Compound/Derivative Activity (MIC) Reference
2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide 1–2 μM researchgate.net
N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide 4 µg/mL nih.gov
N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides ≤0.125 - 2 μM mdpi.com
Fatty acid derivatives of INH High potency nih.gov

Anti-inflammatory Potential and Mechanism Elucidation

Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties. Several isonicotinates have shown remarkably high in vitro anti-inflammatory activity, with some compounds exhibiting an exceptional IC₅₀ value of 1.42 ± 0.1 µg/mL, which is eightfold better than the standard drug ibuprofen. nih.gov The proposed mechanism for this anti-inflammatory activity is linked to the inhibition of cyclooxygenase-2 (COX-2) and the suppression of reactive oxygen species (ROS) production. nih.gov Molecular docking studies have supported this by showing good binding affinity of these compounds with the COX-2 enzyme. nih.gov

Nicotinamide has also demonstrated potent anti-inflammatory effects by inhibiting the production of proinflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. nih.gov While it was initially hypothesized that this effect was due to the inhibition of poly (ADP-ribose) polymerase (PARP), some studies suggest that the cytokine inhibition mechanism may be independent of PARP inhibition. nih.gov Other research indicates that nicotinamide, in combination with resveratrol, can augment anti-inflammatory properties through PARP1 activation, leading to the downregulation of COX-2. ffhdj.com

Anticonvulsant Properties and Proposed Mechanisms of Action in Model Systems

The anticonvulsant potential of pyridine-containing compounds has been an area of active research. A study on 6-alkyl-N,N-disubstituted-2-pyridinamines described their anticonvulsant effects. nih.gov Several of these compounds were potent anticonvulsant agents with ED₅₀ values ranging from 5 to 10 mg/kg in animal models. nih.gov The mechanisms underlying the anticonvulsant activity of such compounds are often multifaceted and can involve modulation of various ion channels and neurotransmitter systems.

For instance, some anticonvulsant drugs act by modifying the intrinsic excitability of neurons, reducing their capacity to fire at high rates, and decreasing synchronization within neuronal networks. frontiersin.org Potential targets include voltage-gated sodium channels, calcium channels, and GABAergic systems. frontiersin.org While specific studies on the anticonvulsant properties of 2-amino-N-pyridin-4-yl-isonicotinamide are limited, the broader class of aminopyridines and related heterocyclic compounds continue to be explored for their potential in managing seizures. researchgate.netnih.gov

Antioxidant Investigations

The antioxidant potential of isonicotinic acid derivatives has also been evaluated. In one study, while the majority of the tested N-(benzoylphenyl)pyridine-4-carboxamide and N-(9,10-dioxo-9,10-dihydroanthracenyl)pyridine-4-carboxamide derivatives showed low to no DPPH radical scavenging effect, one compound, C20, exhibited the best radical scavenging effect at 22%. nih.gov Another compound, N-(3-Benzoylphenyl)pyridine-4-carboxamide (C4), was found to have promising antioxidant effects in a rat model. nih.gov

Theoretical studies on 1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have suggested that the presence of amino aromatic groups and aromatic rings is crucial for antioxidant activity. frontiersin.org The antioxidant mechanism can proceed through hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT) pathways. frontiersin.org

Anthelmintic and Macrofilaricidal Activities

Antiproliferative Activity in In Vitro Cancer Cell Lines

The pyridine nucleus is a common feature in many compounds investigated for their anticancer properties. nih.gov While specific data on the antiproliferative activity of this compound is limited, numerous studies have demonstrated the efficacy of related pyridine and nicotinamide derivatives against various cancer cell lines.

For instance, newly synthesized substituted nicotinamide candidates have been evaluated for their antiproliferative activity. nih.govacs.org These compounds were tested against human cancer cell lines including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast), with several derivatives showing interesting antitumor activity, particularly against hepatocellular and colon carcinoma cells. nih.govacs.org Importantly, these compounds exhibited low cytotoxicity against a non-tumor fibroblast-derived cell line, suggesting a favorable safety profile. nih.govacs.org

Furthermore, other research has explored adamantyl-substituted pyridin-4-ones, which demonstrated moderate to strong antiproliferative activity against HCT 116, H 460 (lung), MCF-7, and K562 (leukemia) cell lines. nih.gov Investigations into 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines also revealed significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com These studies collectively suggest that the broader class of pyridine and nicotinamide derivatives warrants further investigation for potential antiproliferative agents.

Studies on Multidrug Resistance Reversal Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives, which are structurally very similar to this compound, have been investigated as potent agents to reverse P-gp-mediated MDR. nih.govacs.org

One lead compound from this series, designated as 9n, demonstrated high potency in reversing adriamycin resistance in K562/A02 cells, with an EC50 value of 119.6 ± 6.9 nM. nih.gov The mechanism of action for this class of compounds involves several key processes:

Increased intracellular drug accumulation: The derivatives were shown to increase the accumulation of adriamycin in resistant cells. nih.gov

Inhibition of P-gp efflux function: They effectively interrupted the P-gp-mediated efflux of rhodamine 123, a known P-gp substrate. nih.gov

Suppression of P-gp ATPase activity: The compounds were found to suppress the ATPase activity of P-gp, which is essential for its drug-transporting function. nih.gov

Notably, the reversal of MDR by these compounds was not due to a decrease in the expression of the P-gp protein itself. nih.gov Moreover, these derivatives did not significantly affect the activity of CYP3A4, an important enzyme in drug metabolism, thereby reducing the risk of drug-drug interactions. nih.gov

Compound/Derivative Activity Mechanism of Action Cell Line
2-((Pyridin-4-ylmethyl)amino)nicotinamide derivativesPotent reversal of P-gp-mediated multidrug resistanceIncreased intracellular drug accumulation, Inhibition of P-gp efflux, Suppression of P-gp ATPase activityK562/A02 (Adriamycin-resistant)

Exploration of Neurological and Analgesic Activities

The pyridine scaffold is also present in molecules with activity in the central nervous system. While direct neurological or analgesic studies on this compound are not prominent, research on related compounds suggests potential in this area.

For example, 2-amino-4-methylpyridine (B118599) has been identified as a novel nitric oxide synthase inhibitor with demonstrated analgesic activity. nih.gov Nitric oxide is a key signaling molecule in pain pathways, and its inhibition can lead to analgesic effects.

In a different line of research, certain polyfunctionalized small pyridine derivatives have been shown to exhibit high affinity for sigma receptors (σRs), which are considered important biological targets for the treatment of neuropathic pain. nih.gov One such derivative displayed a high affinity for the hσ1R subtype with a Ki value of 1.45 nM. nih.gov Although these compounds are structurally more complex than this compound, these findings indicate that the pyridine core can be a key element in designing ligands for neurological targets involved in pain modulation.

Compound/Derivative Activity Mechanism of Action
2-amino-4-methylpyridineAnalgesicNitric oxide synthase inhibitor
Polyfunctionalized pyridine derivativesHigh affinity for sigma receptorsTargeting σRs involved in neuropathic pain

Methodological Considerations in Academic Research

Future Directions and Research Gaps

Exploration of New Synthetic Pathways for Enhanced Scalability and Efficiency

A significant hurdle in the development of novel compounds is the establishment of efficient and scalable synthetic routes. While classical methods for the synthesis of aminopyridines and isonicotinamides exist, future research should focus on developing more sustainable and economically viable pathways for 2-amino-N-pyridin-4-yl-isonicotinamide.

Modern synthetic methodologies such as multicomponent reactions (MCRs) offer a promising avenue for improving the efficiency of synthesizing pyridine (B92270) derivatives. researchgate.netnih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can significantly reduce reaction time, cost, and waste generation. researchgate.net An effective route to functionalized nicotinamide (B372718) and isonicotinamide (B137802) derivatives has been described involving the reaction of nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides. scite.aithieme-connect.com The development of a one-pot, three-component cycloaddition reaction has also been reported for the synthesis of isonicotinamide derivatives. researchgate.net Exploring similar MCR strategies for the direct synthesis of this compound could dramatically improve its accessibility for further research and development.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of environmentally benign solvents, catalysts, and reagents. For instance, catalyst-free synthesis of substituted 2-aminopyridines under solvent-free conditions has been demonstrated to be an efficient and clean method. nih.gov Additionally, the use of magnesium oxide, calcium carbonate, barium carbonate, or strontium carbonate as catalysts for the hydrolysis of cyanopyridines to nicotinamide or isonicotinamide represents a more environmentally friendly approach. google.com Research into solid-phase synthesis or flow chemistry techniques could also offer advantages in terms of purification, automation, and scalability. A patent describes a method for synthesizing polysubstituted 2-aminopyridine (B139424) derivatives using a one-step cycloaddition reaction under natural conditions, avoiding hazardous reagents. patsnap.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesResearch Gaps for this compound
Multicomponent ReactionsIncreased efficiency, reduced waste, atom economyIdentification of suitable starting materials and reaction conditions.
Green Chemistry ApproachesReduced environmental impact, improved safetyScreening of green solvents and catalysts, optimization of reaction parameters.
Flow ChemistryImproved scalability, process control, and safetyDevelopment of a continuous flow process for the synthesis.

Deeper Mechanistic Studies of Biological Activities at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its optimization as a therapeutic agent. Aminopyridines are known to interact with a variety of enzymes and receptors, often by blocking voltage-gated potassium channels. rsc.org Future research should aim to identify the specific molecular targets of this compound and elucidate the downstream signaling pathways it modulates.

Advanced biochemical and biophysical techniques can be employed to achieve this. For instance, thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to identify direct binding partners of the compound. X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information about the compound bound to its target, revealing key molecular interactions. nih.gov

Furthermore, systems biology approaches, such as transcriptomics and proteomics, can offer a global view of the cellular response to treatment with this compound. This can help to uncover novel mechanisms of action and identify potential biomarkers for its activity. Pyridine and its derivatives are known to be present in many drugs that act as enzyme inhibitors. researchgate.netnih.govnih.gov Kinetic studies can be performed to determine the mode of inhibition for any identified enzyme targets. mdpi.com

Development of Advanced Computational Models for Predictive Design

Computational modeling and in silico drug design have become indispensable tools in modern drug discovery. nih.gov The development of advanced computational models for this compound and its analogs could significantly accelerate the discovery of more potent and selective derivatives.

Quantitative structure-activity relationship (QSAR) and holographic QSAR (HQSAR) studies can be employed to build models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Molecular docking simulations can provide insights into the binding mode of this compound with its putative targets, guiding the design of modifications to improve binding affinity and selectivity. mdpi.comnih.govrsc.org

Machine learning and artificial intelligence (AI) are also poised to revolutionize drug discovery. nih.govcas.org Deep learning models can be trained on large datasets of chemical structures and biological activities to predict a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. h1.co The development of a comprehensive in silico platform, such as the ModCell™ systems biology modeling platform, could allow for the predictive modeling of the effects of this compound in various cellular contexts. nih.gov

Table 2: Computational Approaches for Drug Development

Computational MethodApplication in Drug DiscoveryPotential for this compound
QSAR/HQSARPredicting biological activity based on chemical structure.Development of models to guide the synthesis of more potent analogs.
Molecular DockingPredicting the binding mode of a ligand to a target protein.Elucidating the binding interactions with identified molecular targets.
Machine Learning/AIPredicting ADMET properties and identifying novel drug candidates.In silico screening of virtual libraries and prediction of pharmacokinetic properties.

Investigation of Novel Applications in Materials Science and Catalysis

The utility of pyridine-based compounds extends beyond medicine into the realms of materials science and catalysis. The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of functional materials and catalysts. nih.gov

The aminopyridine moiety can act as a ligand for transition metals, forming complexes with interesting catalytic and material properties. ekb.eg For example, aminopyridine iron(II) complexes have been shown to catalyze atom transfer radical polymerization (ATRP). nsf.gov The potential of this compound to form coordination polymers or metal-organic frameworks (MOFs) should be investigated. Such materials could have applications in gas storage, separation, or heterogeneous catalysis. Pyridine amide derivatives have also been studied for their adsorption behavior on metal surfaces, suggesting potential applications in electroplating and preventing corrosion. mdpi.com

Furthermore, the photophysical properties of this compound should be explored. Pyridine derivatives can exhibit interesting fluorescence or phosphorescence, which could be exploited in the development of sensors, imaging agents, or organic light-emitting diodes (OLEDs). The aggregation and selective sensing properties of pyridine/pyridinium (B92312) symmetrical bisamides have been reported, indicating the potential for developing new functional materials. researchgate.net The catalytic activity of Pd(II) complexes with pyridine ligands has been demonstrated in cross-coupling reactions. acs.org

Fostering Collaborative and Interdisciplinary Research Initiatives

The multifaceted nature of modern scientific challenges necessitates a collaborative and interdisciplinary approach. Advancing the understanding and application of this compound will require expertise from a wide range of disciplines, including synthetic chemistry, medicinal chemistry, pharmacology, computational biology, and materials science. stonybrook.edurroij.com

Establishing research consortia and fostering partnerships between academic institutions and pharmaceutical companies can provide access to diverse expertise, resources, and technologies. acs.org Such collaborations can bridge the gap between fundamental research and clinical translation. ox.ac.uk Interdisciplinary training programs for young scientists can also cultivate the skills needed to work effectively in a collaborative research environment. sydney.edu.au Open-access data sharing platforms can further accelerate progress by allowing researchers to build upon each other's findings. The complexity of drug discovery requires a multidisciplinary effort, and training programs should emphasize these collaborations to ensure that medicinal chemists can effectively contribute to these teams. acs.org

By embracing a collaborative and interdisciplinary mindset, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in medicine and beyond.

Q & A

Q. What are the common synthetic routes for 2-amino-N-pyridin-4-yl-isonicotinamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as condensation between pyridine derivatives and isonicotinamide precursors. Key intermediates (e.g., halogenated pyridines or formylated analogs) are characterized using HPLC for purity validation and NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity and structural integrity . For example, iodinated pyridine intermediates (e.g., 2-chloro-6-iodo-3-pivalamidoisonicotinic acid) are synthesized via halogenation under controlled temperatures (0–5°C) to avoid over-substitution .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • ¹H NMR : Resolves proton environments (e.g., pyridin-4-yl protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) . Cross-validation with computational models (e.g., PubChem data) ensures accuracy .

Q. How is the purity of this compound assessed in academic settings?

Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (e.g., deviations >2°C indicate impurities) . Thermal stability is further evaluated using differential scanning calorimetry (DSC) to detect decomposition phases .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization involves:

  • Design of Experiments (DoE) : Screening variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loadings (e.g., Pd/C for cross-coupling) .
  • Kinetic studies : Monitoring reaction progress via TLC or in-situ IR to identify rate-limiting steps .
  • Purification strategies : Use of preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve polar byproducts .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Multi-technique validation : Combine X-ray crystallography (SHELXL refinement ) with solid-state NMR to address discrepancies in hydrogen bonding or torsional angles.
  • DFT calculations : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian09) to identify conformational isomers .

Q. How do substituents on the pyridine ring affect the compound’s biological activity?

  • Structure-Activity Relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity to target enzymes .
  • Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate substituent effects with bioavailability .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding modes to kinases or GPCRs .
  • MD simulations : GROMACS for analyzing dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.